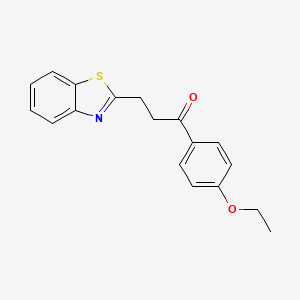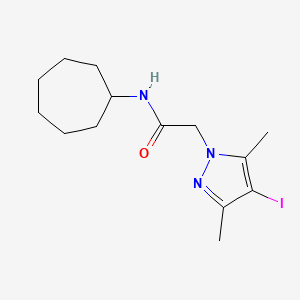![molecular formula C15H16N2OS B11067356 2-amino-4,4-dimethyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile](/img/structure/B11067356.png)
2-amino-4,4-dimethyl-4a,10b-dihydro-4H,5H-thiopyrano[3,4-c]chromene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4,4-DIMETHYL-4A,10B-DIHYDRO-4H,5H-THIOPYRANO[3,4-C]CHROMEN-1-YL CYANIDE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiopyrano[3,4-c]chromene core, which is a fused ring system containing sulfur and oxygen atoms, along with an amino group and a cyanide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4,4-DIMETHYL-4A,10B-DIHYDRO-4H,5H-THIOPYRANO[3,4-C]CHROMEN-1-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4,4-dimethyl-2-cyclohexen-1-one with a suitable thiol and a cyanide source in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors might be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4,4-DIMETHYL-4A,10B-DIHYDRO-4H,5H-THIOPYRANO[3,4-C]CHROMEN-1-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanide group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-AMINO-4,4-DIMETHYL-4A,10B-DIHYDRO-4H,5H-THIOPYRANO[3,4-C]CHROMEN-1-YL CYANIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-AMINO-4,4-DIMETHYL-4A,10B-DIHYDRO-4H,5H-THIOPYRANO[3,4-C]CHROMEN-1-YL CYANIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4,4-DIMETHYL-4A,10B-DIHYDRO-4H,5H-THIOPYRANO[3,4-C]CHROMEN-1-YL CYANIDE: shares similarities with other heterocyclic compounds such as thiadiazoles and thiazoles, which also contain sulfur and nitrogen atoms in their structures.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazoles: Found in drugs developed for the treatment of allergies, hypertension, and bacterial infections.
Properties
Molecular Formula |
C15H16N2OS |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-amino-4,4-dimethyl-5,10b-dihydro-4aH-thiopyrano[3,4-c]chromene-1-carbonitrile |
InChI |
InChI=1S/C15H16N2OS/c1-15(2)11-8-18-12-6-4-3-5-9(12)13(11)10(7-16)14(17)19-15/h3-6,11,13H,8,17H2,1-2H3 |
InChI Key |
ATNHWYMDPHHPMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2COC3=CC=CC=C3C2C(=C(S1)N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(3-methylphenyl)carbamoyl]phenyl}-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B11067276.png)
![3H-Pyrrole-4-carboxylic acid, 3-(2-furanylmethylidene]-1,2-dihydro-5-methyl-2-oxo-1-(phenylmethyl)-, methyl ester](/img/structure/B11067290.png)
![{4-Amino-2-[(4-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B11067301.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-methylacetamide](/img/structure/B11067303.png)
![N-(4-ethoxyphenyl)-2-[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11067306.png)


![9-[2-(2-fluorophenyl)ethyl]-N-(3-methylbutyl)-4-nitro-8,11-dioxo-2-oxa-9,12-diazatricyclo[13.3.1.1~3,7~]icosa-1(19),3(20),4,6,15,17-hexaene-13-carboxamide](/img/structure/B11067320.png)

![1,1'-(benzene-1,4-diyldimethanediyl)bis[2-(ethylsulfonyl)-1H-benzimidazole]](/img/structure/B11067324.png)
![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11067333.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}furan-2-carboxamide](/img/structure/B11067336.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11067344.png)
